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Abstract

Peptide YY (PYY) is a 36-amino acid peptide hormone released from enteroendocrine L-cells
of the distal gastrointestinal tract in response to feeding. It plays a crucial role in appetite
regulation, glucose homeostasis, and gastrointestinal motility, making it a significant target for
the development of therapeutics for obesity and type 2 diabetes. The secretion of PYY is a
complex process, intricately regulated by a variety of endogenous factors including luminal
nutrients, neural signals, and hormonal inputs. This technical guide provides an in-depth
overview of the primary endogenous regulators of PYY secretion, presenting quantitative data
from key studies, detailed experimental protocols for its measurement, and visualizations of the
core signaling pathways involved.

Introduction to Peptide YY (PYY)

PYY is synthesized as a precursor peptide and is released primarily from L-cells located in the
ileum and colon.[1] Following a meal, PYY is secreted into the circulation where it exists in two
main forms: PYY(1-36) and PYY(3-36).[2] The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly
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cleaves PYY(1-36) to the more abundant and biologically active form, PYY(3-36).[2] PYY(3-36)
exerts its anorectic effects primarily through the neuropeptide Y2 receptor (Y2R), which is
expressed in various regions of the brain, including the hypothalamus and brainstem, as well
as on vagal afferent neurons.[2][3] The release of PYY is biphasic; an initial, rapid release
within 15-30 minutes of food intake is thought to be mediated by neural and hormonal signals,
while a more sustained release, lasting for several hours, is primarily driven by the direct
interaction of nutrients with L-cells in the distal gut.[2]

Nutrient-Mediated Regulation of PYY Secretion

The composition of ingested macronutrients is a primary determinant of the magnitude and
duration of postprandial PYY secretion. Fats and proteins are generally considered to be more
potent stimulators of PYY release than carbohydrates.[4]

Fatty Acids

Dietary fats, particularly long-chain fatty acids (LCFAS), are potent stimuli for PYY secretion.[5]
LCFAs activate G-protein coupled receptors (GPCRSs) on the surface of L-cells, notably GPR40
(FFAR1) and GPR120 (FFAR4), which leads to an increase in intracellular calcium and
subsequent PYY release. Short-chain fatty acids (SCFAs), products of microbial fermentation
of dietary fiber in the colon, also stimulate PYY secretion, primarily through GPR43 (FFAR2)
and GPR41 (FFAR3).[6]

Proteins and Amino Acids

High-protein meals have been consistently shown to elicit a robust and sustained PYY
response, contributing to their well-documented satiating effect.[7][8] The mechanisms
underlying protein-induced PYY secretion are multifaceted and involve both direct and indirect
pathways. Amino acids, the breakdown products of proteins, can directly stimulate L-cells via
the calcium-sensing receptor (CaSR) and other amino acid transporters and receptors.[9]

Carbohydrates

While carbohydrates do stimulate PYY secretion, the response is generally less pronounced
compared to fats and proteins.[1][4] Glucose and other monosaccharides are sensed by L-cells
through sodium-glucose cotransporter 1 (SGLT1) and sweet taste receptors (T1R2/T1R3),
leading to membrane depolarization and PYY release.
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Bile Acids

Bile acids, released into the duodenum to aid in fat digestion, are reabsorbed in the terminal
ileum where they can directly stimulate PYY secretion from L-cells. This is primarily mediated
by the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) located on the
basolateral membrane of L-cells.[10][11]

Quantitative Data on Nutrient-Stimulated PYY Secretion

The following tables summarize quantitative data from human and in vitro studies on the effects
of various nutrients on PYY secretion.
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Table 1: Human
Studies on
Macronutrient
Effects on PYY
Secretion

) Meal o Quantitative PYY o
Study Population N Key Findings Citation
Composition Response
HF meal induced
a significantly
) Peak PYY(3-36)
) higher PYY(3-36)
Iso-energetic ) (pg/mL): HC ~60,
i increase at 15
meals: High- ) HF ~80, HP ~75.
and 30 min _
Carbohydrate AUC was highest
Obese Females i compared to HP. ) ]
(HC), High-Fat for HF in the first
] HP meal showed
(HF), High- o hour, and for HP
. a significantly )
Protein (HP) ) ) in the second
higher increase i
and third hours.
than HF at 120
min.
1-week weight-
maintenance
) LCHF diet Mean
diets: Low- ) )
resulted ina 1.5-  postprandial
Carbohydrate,
) ) fold greater AUC for PYY
Obese Subjects High-Fat (LCHF) ) ] [1]
postprandial PYY  was 55% higher
vs. Low-Fat,
High AUC compared after the LCHF
| -
J to the LFHC diet.  diet.
Carbohydrate
(LFHC)
Prepubertal High- In obese PYY [81[13]
Children (Normal  Carbohydrate, children, the concentrations
Weight & Obese)  High-Protein, high-protein meal increased
and High-Fat elicited the steadily after the
meals greatest PYY high-protein
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peaked at 30 min
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High-Fat (HF),

carbohydrate
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In lean men,

PYY response

was greater after

HP and tended In lean men,

to be greater

peak PYY was

High-Protein
Lean and Obese ) after HC ~120 pg/mL for
(HP), and High- [14]
Men compared to HF. HP, ~110 pg/mL
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In obese men, for HC, and ~90
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) ) PYY(3-36)
meals with varied AUC for PYY(3-
) release was
protein and fat: o 36) was
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) High-Protein ) ) significantly
Normal Weight higher following )
Low-Fat (HPLF), higher for the [7]
Men ) HPLF and LPHF
Low-Protein HPLF meal
) meals compared
High-Fat (LPHF), compared to the
) ) to the MPMF
Medium-Protein MPMF meal.
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Medium-Fat
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Distal small
intestinal delivery
] of fat markedly
500-kcal drink of
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Normal Healthy protein, or fat ]
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Subjects
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fat or either
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carbohydrate or

protein.

showing the

highest value.

© 2026 BenchChem. All rights reserved.

5/15

Tech Support


https://journals.physiology.org/doi/full/10.1152/ajpgi.00478.2011
https://pubmed.ncbi.nlm.nih.gov/20396896/
https://pubmed.ncbi.nlm.nih.gov/31127818/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564193?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 2: In Vitro and
Animal Studies on
Nutrient-Stimulated
PYY Secretion

Model System

Stimulus

Key Findings

Quantitative PYY

Response

STC-1 Cells

Short- and long-chain

Linoleic acid and
conjugated linoleic
acid (CLA9,11) were
potent PYY

secretagogues.

Specific fold-changes
and concentrations for

maximal stimulation

fatty acids Valeric acid induced o

) are detailed in the

time- and

) study.

concentration-

dependent PYY

secretion.

C4:0, C12:0, C16:0, Time-dependent
Fatty acids (C4:0, and C18:0 increased increases in PYY

STC-1 Cells C12:0, C14:0, C16:0, PYY levels after 30 concentration in the

C18:0)

min of incubation

compared to control.

supernatant were

observed.

Isolated Perfused Rat

Colon

Short-chain fatty acids

(acetate, propionate,

Vascular
administration of
acetate and butyrate

(1 mM) significantly

Mean PYY output
increased to ~25-29

fmol/min from a

butyrate) ) baseline of ~5

increased PYY )
) fmol/min.
secretion.
_ _ The response was
Bile acids enhanced
Isolated Perfused _ _ , dependent on the
Bile acids PYY secretion by an

Rat/Mouse Colon

average of 2.9-fold.

basolateral TGR5

receptor.

Neural Regulation of PYY Secretion
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The nervous system, particularly the vagus nerve, plays a critical role in the rapid, early-phase
release of PYY following a meal.

Vagal Nerve Stimulation

The vagus nerve provides a crucial link between the gut and the brain. Vagal afferent pathways
can be stimulated by nutrients in the proximal gut, leading to a rapid, neurally-mediated release
of PYY from L-cells in the distal gut.[3] This mechanism allows for PYY secretion to occur long
before the ingested nutrients physically reach the ileum and colon. PYY(3-36) can, in turn, act
on Y2 receptors on vagal afferent terminals, creating a feedback loop that contributes to satiety
signaling.[16]

Hormonal Regulation of PYY Secretion

Several other gut hormones, released in response to feeding, can influence PYY secretion,
creating a complex interplay of endocrine signals that regulate digestion and appetite.

Cholecystokinin (CCK)

CCK is released from I-cells in the duodenum and jejunum in response to fat and protein. It is
thought to be an important mediator of the early-phase PYY release through a neuro-hormonal
pathway.[17] CCK can act on vagal afferents, which in turn signal the release of PYY from
distal L-cells.

Gastrin

The role of gastrin in PYY secretion is complex. Some studies suggest that gastrin may have
an inhibitory effect on PYY release.

Glucagon-Like Peptide-1 (GLP-1)

PYY is co-localized and co-secreted with GLP-1 from L-cells. Therefore, many of the factors
that stimulate GLP-1 secretion also stimulate PYY release.

Signaling Pathways for PYY Secretion

The secretion of PYY from L-cells is initiated by the activation of various receptors on the cell
surface, leading to downstream signaling cascades that culminate in the exocytosis of PYY-
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containing granules.

G-Protein Coupled Receptors (GPCRS)

GPCRs are central to nutrient sensing in L-cells. The key GPCRs involved in PYY secretion
include:

o GPR40 (FFAR1) and GPR120 (FFAR4): Activated by long-chain fatty acids.
 GPR41 (FFARS3) and GPR43 (FFARZ2): Activated by short-chain fatty acids.

o Calcium-Sensing Receptor (CaSR): Activated by amino acids.

o GPBARL1 (TGR5): Activated by bile acids.

o Sweet Taste Receptors (T1R2/T1R3): Activated by glucose and artificial sweeteners.

Activation of these receptors, which are often coupled to Gag/11 or Gas, leads to an increase
in intracellular second messengers.

Intracellular Signaling Cascades

The primary intracellular signaling pathways leading to PYY secretion are:

o Gag/11 Pathway: Activation of Gag/11-coupled receptors stimulates phospholipase C (PLC),
which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate
(IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores,
and DAG activates protein kinase C (PKC).

o Gas Pathway: Activation of Gas-coupled receptors stimulates adenylyl cyclase, leading to an
increase in intracellular cyclic AMP (CAMP). cAMP activates protein kinase A (PKA) and
Exchange protein activated by cAMP (Epac).

Both an increase in intracellular calcium and cAMP are potent triggers for the exocytosis of
PYY-containing granules.

Diagrams of Signaling Pathways
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Caption: Nutrient-sensing pathways in an L-cell leading to PYY secretion.
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Caption: Neuro-hormonal regulation of PYY secretion.

Experimental Protocols
In Vitro PYY Secretion Assay using STC-1 Cells

The murine intestinal enteroendocrine cell line STC-1 is commonly used to study the secretion

of PYY and other gut hormones in response to various stimuli.
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6.1.1 Cell Culture
e Cell Line: STC-1 (ATCC CRL-3254).

e Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine
Serum (FBS), 1% Penicillin-Streptomycin.

e Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells are passaged every 3-4
days.

6.1.2 Secretion Assay

e Seed STC-1 cells in 24-well plates at a density of 2 x 1075 cells/well and culture for 48 hours
to reach ~80-90% confluency.

» On the day of the experiment, gently wash the cells twice with a basal secretion buffer (e.qg.,
Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer Bicarbonate Buffer (KRBB)
supplemented with 0.1% Bovine Serum Albumin (BSA)).

e Pre-incubate the cells in basal buffer for 1-2 hours at 37°C to establish a baseline secretion
rate.

e Remove the pre-incubation buffer and add the test compounds diluted in the basal buffer.
Typical stimuli concentrations are:

o Fatty acids (e.qg., linoleic acid, oleic acid): 100-500 puM.

o Amino acids (e.g., L-phenylalanine, L-tryptophan): 1-10 mM.

o Glucose: 5-25 mM.

o Bile acids (e.qg., taurocholic acid): 50-200 pM.

o Positive control (e.g., Forskolin (10 uM) + IBMX (100 uM) or KCI (50 mM)).

 Incubate for a specified time (e.g., 2 hours) at 37°C.
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o Collect the supernatant, centrifuge to remove any cell debris, and store at -80°C until
analysis.

e Lyse the cells in the wells with a lysis buffer (e.g., RIPA buffer) to measure total cellular PYY
content.

PYY Measurement by Enzyme-Linked Immunosorbent
Assay (ELISA)

Commercially available ELISA kits are a common method for quantifying PYY in plasma and
cell culture supernatants.

6.2.1 General Protocol

Samples and standards are added to a microplate pre-coated with a capture antibody
specific for PYY.

» Abiotinylated detection antibody is then added, which binds to a different epitope on the PYY
molecule.

o Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the
biotinylated detection antibody.

o A substrate solution (e.g., TMB) is added, and the HRP catalyzes a color change.

e The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm)
using a microplate reader.

e The concentration of PYY in the samples is determined by comparing their absorbance to a
standard curve generated from known concentrations of PYY.

In Vivo Measurement of PYY in Rodent Models

6.3.1 Oral Gavage and Blood Collection
o Fast rodents overnight (e.g., 16 hours) with free access to water.

» Administer the test substance (e.g., a high-fat or high-protein meal) via oral gavage.
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e Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage.
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

o Collect blood into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA) to
prevent PYY degradation.

o Centrifuge the blood to separate the plasma and store at -80°C until PYY analysis by ELISA
or RIA.

Conclusion

The secretion of PYY is a finely tuned process regulated by a complex interplay of nutrient,
neural, and hormonal signals. Understanding these endogenous regulatory mechanisms is
paramount for the development of novel therapeutic strategies targeting the PYY system for the
treatment of obesity and related metabolic disorders. This technical guide provides a
foundational overview of these mechanisms, supported by quantitative data and detailed
experimental protocols, to aid researchers and drug development professionals in this
endeavor. Future research should continue to unravel the intricate signaling networks within L-
cells and the broader physiological context of PYY secretion to fully exploit its therapeutic
potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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